molecular formula C14H20N4O5 B12725909 2-(4-Amino-5-(1-methoxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol CAS No. 76319-87-4

2-(4-Amino-5-(1-methoxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Cat. No.: B12725909
CAS No.: 76319-87-4
M. Wt: 324.33 g/mol
InChI Key: ZTVXTIFPOANESN-TWJZVJIDSA-N
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Description

5-(1-Methoxyethyl)tubercidin is a derivative of tubercidin, a naturally occurring nucleoside analog. Tubercidin is known for its potent biological activities, including antiviral, antibacterial, and antitumor properties. The modification at the C-5 position with a 1-methoxyethyl group enhances its chemical properties and biological activities, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)tubercidin involves the reaction of tubercidin with ethylene in the presence of lithium palladium chloride (Li2PdCl4) in methanol. This reaction yields 5-(1-Methoxyethyl)tubercidin with a 73% yield after purification using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for 5-(1-Methoxyethyl)tubercidin are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes is essential for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)tubercidin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(1-Methoxyethyl)tubercidin has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)tubercidin involves its incorporation into DNA and RNA, where it inhibits the metabolism of these nucleic acids. This inhibition disrupts the normal biological processes of cells, leading to antiviral and antitumor effects. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Tubercidin: The parent compound with similar biological activities.

    Toyocamycin: Another nucleoside analog with antiviral and antitumor properties.

    Sangivamycin: Known for its potent antitumor activity.

Uniqueness

5-(1-Methoxyethyl)tubercidin is unique due to its enhanced chemical stability and biological activity compared to its parent compound, tubercidin. The methoxyethyl group at the C-5 position provides additional functional versatility, making it a valuable compound for various research applications .

Properties

CAS No.

76319-87-4

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-amino-5-(1-methoxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H20N4O5/c1-6(22-2)7-3-18(13-9(7)12(15)16-5-17-13)14-11(21)10(20)8(4-19)23-14/h3,5-6,8,10-11,14,19-21H,4H2,1-2H3,(H2,15,16,17)/t6?,8-,10-,11-,14-/m1/s1

InChI Key

ZTVXTIFPOANESN-TWJZVJIDSA-N

Isomeric SMILES

CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OC

Canonical SMILES

CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)OC

Origin of Product

United States

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